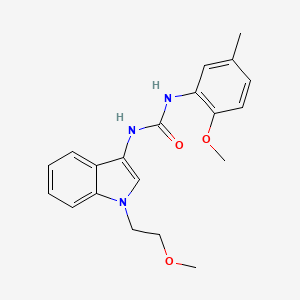
1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas, stick models, and space-filling models.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions. The yield and purity of the product at each step would also be discussed.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with various reagents, its behavior under different conditions, and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This would include the compound’s physical properties such as melting point, boiling point, solubility, and color, and chemical properties such as acidity/basicity, redox potential, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Urea derivatives are synthesized through various chemical reactions, highlighting their chemical versatility and potential for modification to explore different biological activities. For example, the study by Peet (1987) discusses the reactions of isocyanatobenzoyl chloride with aminotetrazole, demonstrating the formation of quinazoline and benzoic acid derivatives, which are crucial for understanding the chemical behavior of complex ureas in synthetic pathways Peet, N. (1987).
Biological Activity
The research on urea derivatives often focuses on their biological activities, such as enzyme inhibition, anticancer properties, and potential as pharmaceutical agents. For instance, Mustafa et al. (2014) synthesized various urea derivatives and evaluated their enzyme inhibition and anticancer activities, providing insights into the therapeutic potential of these compounds Mustafa, S., Perveen, S., & Khan, A. (2014).
Antitumor Activities
The synthesis and structural characterization of certain urea derivatives reveal their antitumor activities. Hu et al. (2018) synthesized a specific urea compound and analyzed its antitumor activity, contributing to the development of new anticancer drugs Hu, Ch., Wei, Dd., Sun, Xf., Lin, Rl., Hu, Mm., Tang, L., Wang, Z., & He, D. (2018).
Material Science Applications
In the realm of material science, the structural analysis and characterization of urea derivatives are crucial for developing new materials with specific properties. The crystal structure analysis of specific urea compounds, such as the work by Kang et al. (2015), provides valuable information on the molecular arrangements and potential applications of these compounds in various industries Kang, Gihaeng, Kim, Jineun, Kwon, Eunjin, & Kim, Tae Ho (2015).
Environmental and Corrosion Studies
Urea derivatives are also investigated for their potential in environmental science, such as their roles in corrosion inhibition. Bahrami et al. (2012) explored the inhibition effect of certain urea compounds on mild steel corrosion, demonstrating the practical applications of these compounds in protecting materials from degradation Bahrami, M., & Hosseini, Seyed Mohammad Ali (2012).
Safety And Hazards
This would detail any risks associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and disposing of the compound.
Zukünftige Richtungen
This would involve a discussion of areas for further research. This could include potential applications of the compound, ways to improve its synthesis, or further studies to better understand its properties or mechanism of action.
I hope this general guidance is helpful. For specific information on “1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea”, I would recommend consulting scientific literature or databases, or reaching out to experts in the field. Please note that handling and experimenting with chemicals should always be done under the supervision of a trained professional, following all relevant safety protocols.
Eigenschaften
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-8-9-19(26-3)16(12-14)21-20(24)22-17-13-23(10-11-25-2)18-7-5-4-6-15(17)18/h4-9,12-13H,10-11H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNCUCVVKVUMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2733895.png)
![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2733896.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2733897.png)
![3-[6-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2733899.png)
![6-(2-Chloroacetyl)-3,4,4a,5,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2733901.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2733902.png)
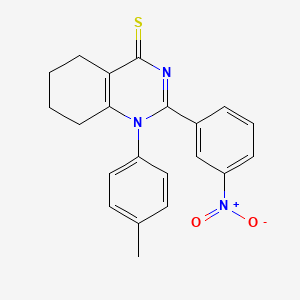
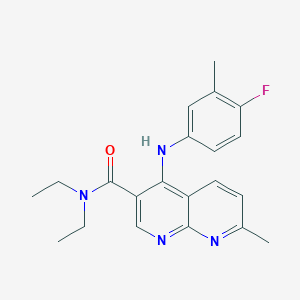
![2-[1-(Bromomethyl)cyclobutyl]oxane](/img/structure/B2733907.png)
![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733910.png)
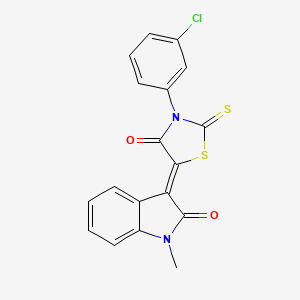
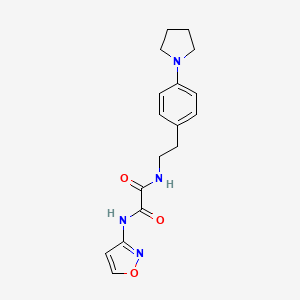
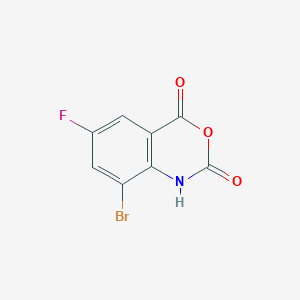
![1-(4-fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2733917.png)